quinolin-7-yl1-pentyl-1H-indole-3-carboxylate
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Overview
Description
PB-22 7-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 7-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-22 7-hydroxyquinoline isomer involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 7-hydroxyquinoline . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
PB-22 7-hydroxyquinoline isomer undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce indole derivatives .
Scientific Research Applications
PB-22 7-hydroxyquinoline isomer is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of PB-22 7-hydroxyquinoline isomer involves binding to cannabinoid receptors in the body, particularly CB1 and CB2 receptors . This binding leads to the activation of various signaling pathways, resulting in its physiological and pharmacological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
PB-22 7-hydroxyquinoline isomer is structurally similar to other synthetic cannabinoids, such as:
PB-22: Differs by having 8-hydroxyquinoline instead of 7-hydroxyquinoline.
5-fluoro PB-22: Contains a fluorine atom at the 5-position.
JWH 018: Has a naphthalene group instead of hydroxyquinoline.
The uniqueness of PB-22 7-hydroxyquinoline isomer lies in its specific structural modification, which may result in different pharmacological properties and effects compared to its analogs .
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
quinolin-7-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-12-11-17-8-7-13-24-21(17)15-18/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
SUNZNQGBYFPRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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